molecular formula C16H20N2O2 B5239979 3-methyl-N-(1-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide

3-methyl-N-(1-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide

Cat. No.: B5239979
M. Wt: 272.34 g/mol
InChI Key: OYVYWVCICRZFTR-UHFFFAOYSA-N
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Description

3-methyl-N-(1-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide is a synthetic compound with a complex molecular structure It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, introduction of the carboxamide group, and the attachment of the piperidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, resulting in new compounds with potentially different activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents.

Scientific Research Applications

3-methyl-N-(1-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
  • 3-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
  • 3-methoxy-N-(1-methylpiperidin-4-yl)pyridin-2-amine

Uniqueness

Compared to similar compounds, 3-methyl-N-(1-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-methyl-N-(1-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-13-5-3-4-6-14(13)20-15(11)16(19)17-12-7-9-18(2)10-8-12/h3-6,12H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVYWVCICRZFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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